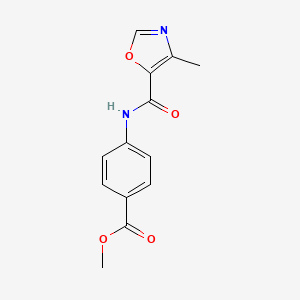

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as Methyl Benzoate, involves an acid-catalyzed reaction between a carboxylic acid and an alcohol . The acid catalyst protonates the carboxylic acid, making the carboxylic carbon atom more susceptible to nucleophilic attack by an unpaired pair of electrons on the oxygen atom of the alcohol . This leads to the formation of a tetrahedral intermediate with two equivalent hydroxyl groups .

Molecular Structure Analysis

The molecular structure of similar compounds like “4-Methyl-5-oxazolecarboxylic Acid” has a molecular formula of CHNO, an average mass of 127.098 Da, and a monoisotopic mass of 127.026939 Da .

Applications De Recherche Scientifique

Antimicrobial Agent Development

Oxazole derivatives, such as Methyl 4-(4-methyloxazole-5-carboxamido)benzoate, have been studied for their potential as antimicrobial agents. These compounds can interfere with the biofilm formation of bacteria like Staphylococcus aureus, which is crucial for combating persistent infections .

Cancer Research

Some oxazole derivatives exhibit cytotoxic activities against cancer cell lines. This makes them valuable for cancer research, where they can be used to study tumor growth inhibition or as a scaffold for developing new anticancer drugs .

Biofilm Inhibition Studies

The ability of oxazole derivatives to inhibit biofilm formation is not only important for antimicrobial strategies but also for understanding the mechanisms of biofilm resistance and developing materials that resist biofilm formation in industrial and medical settings .

Synthetic Chemistry

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate can serve as a building block in synthetic chemistry, particularly in the synthesis of complex molecules with potential pharmacological activities .

Agricultural Research

Compounds with antimicrobial properties, like oxazole derivatives, are of interest in agricultural research for the development of new fungicides and bactericides to protect crops from pathogens .

Material Science

The structural properties of oxazole derivatives make them candidates for material science research, where they can be incorporated into polymers or coatings to impart specific characteristics like microbial resistance or enhanced durability .

Propriétés

IUPAC Name |

methyl 4-[(4-methyl-1,3-oxazole-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-11(19-7-14-8)12(16)15-10-5-3-9(4-6-10)13(17)18-2/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDQJLYXZYQJRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2589642.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2589644.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2589645.png)

![N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2589652.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2589653.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)

![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)

![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)

![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2589660.png)

![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)